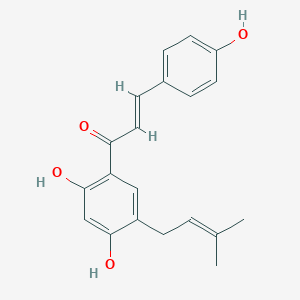

Bavachalcone

Vue d'ensemble

Description

Bavachalcone is a major bioactive chalcone isolated from Psoralea corylifolia. It exhibits many biological activities .

Synthesis Analysis

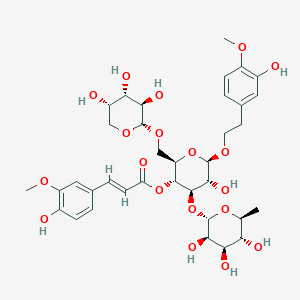

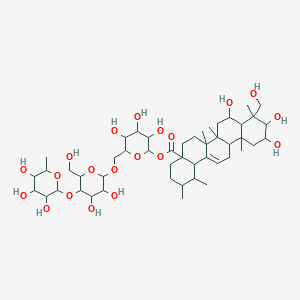

Enzymatic synthesis of novel isobavachalcone glucosides has been studied using a UDP-glycosyltransferase (YjiC) from Bacillus licheniformis DSM-13 . The chemical structures of the compounds were elucidated by spectroscopic techniques, including LC–MS, MS, and NMR .Molecular Structure Analysis

Bavachalcone has shown stronger binding orientation with the amyloid-beta (Aβ42) fibril structure in molecular docking studies .Chemical Reactions Analysis

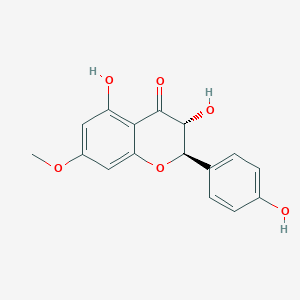

Chalcones, like Bavachalcone, are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . Bavachalcone also exhibits inhibition against UGT1A1 and UGT1A7-mediated 4-MU glucuronidation reaction .Physical And Chemical Properties Analysis

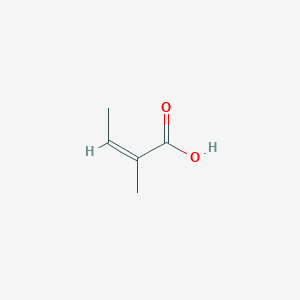

Chalcones, like Bavachalcone, can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group .Applications De Recherche Scientifique

Therapeutic Application in Chronic Diseases

Bavachalcone, found in Psoralea corylifolia, exhibits significant pharmacological activities. Research indicates its effectiveness against various conditions, including cancer, oxidative stress, Alzheimer's disease, angiogenesis, tissue repair, and osteoclastogenesis. It works by interfering with several molecular mechanisms responsible for these pharmacological activities (Patel, 2022).

Promotion of Endothelial Progenitor Cell Differentiation

Bavachalcone significantly promotes the differentiation of endothelial progenitor cells (EPCs) and neovascularization, crucial in cardiovascular diseases where endothelial function is impaired. This process is mediated through the RORα-erythropoietin-AMPK axis, suggesting Bavachalcone's potential as an angiogenesis agent (Ling et al., 2017).

Inhibitory Effects on Osteoclast Differentiation

Bavachalcone inhibits osteoclast formation from precursor cells, crucial in treating bone diseases like osteoporosis. Its mechanism involves the suppression of key transcription factors and signaling pathways necessary for osteoclastogenesis (Park et al., 2008).

Anticancer Properties and Mechanisms

It exhibits potent anticancer effects, especially in HepG2 cells, by promoting both autophagy and apoptosis. Bavachalcone acts through crosstalk between intrinsic and extrinsic apoptosis pathways and also influences cell cycle regulation (Song et al., 2017).

Regulation of Circadian Rhythm and Cellular Senescence

Bavachalcone enhances RORα expression and controls Bmal1 circadian transcription. It also suppresses senescence in human endothelial cells, suggesting its role in regulating circadian rhythm and age-related physiological changes (Dang et al., 2015).

Impact on Mitochondrial Oxidative Stress

It induces manganese superoxide dismutase expression, essential for reducing mitochondrial oxidative stress. This effect is mediated through the AMP-activated protein kinase pathway, highlighting its potential in cardiovascular disease management (Dang et al., 2015).

Inhibition of Pancreatic Lipase

Bavachalcone demonstrates significant inhibition of pancreatic lipase, a key enzyme in fat digestion. This suggests its potential use in managing obesity and related metabolic disorders (Hou et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZGPHNVMRXDCB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317977 | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bavachalcone | |

CAS RN |

28448-85-3 | |

| Record name | Bavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

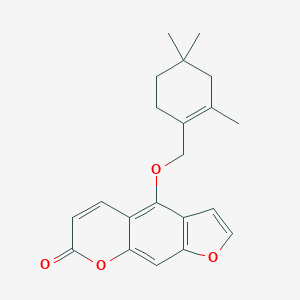

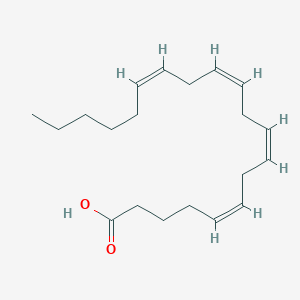

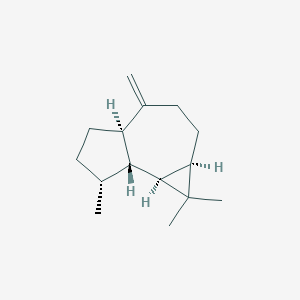

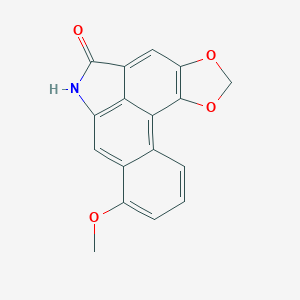

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.